Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Analog
The introduction of a trifluoromethyl group at the 4-position of the imidazole ring significantly increases lipophilicity compared to the non-fluorinated analog 2-bromo-1H-imidazole-5-carboxylic acid. The target compound has a computed XLogP3-AA of 1.9, indicating greater membrane permeability potential [1]. In contrast, 2-bromo-1H-imidazole-5-carboxylic acid (CAS 944901-01-3) has a molecular weight of 190.98 g/mol and lacks the lipophilic trifluoromethyl substituent, which is expected to result in a significantly lower logP (estimated ~0.2–0.5) based on a difference of ~1.4–1.7 log units attributable to the CF3 group . This quantifiable lipophilicity difference impacts compound absorption and distribution in biological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-bromo-1H-imidazole-5-carboxylic acid: ~0.2–0.5 (estimated based on CF3 contribution) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.7 |
| Conditions | PubChem XLogP3-AA computation; comparative estimate based on molecular structure |
Why This Matters
For medicinal chemistry campaigns, a 1.5-unit logP increase can be the difference between a lead compound being impermeable and achieving oral bioavailability, making this scaffold a strategic choice for CNS or intracellular targets.
- [1] PubChem Compound Summary for CID 21916207, 2-bromo-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid, Computed Properties, 2025. View Source
